Methyl 2-((2-bromo-6-iodopyridin-3-yl)oxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-((2-bromo-6-iodopyridin-3-yl)oxy)acetate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of both bromine and iodine atoms attached to a pyridine ring, which is further connected to a methyl acetate group through an ether linkage. The unique structure of this compound makes it a valuable intermediate in various chemical syntheses and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((2-bromo-6-iodopyridin-3-yl)oxy)acetate typically involves the following steps:
Bromination and Iodination: The starting material, pyridine, undergoes bromination and iodination to introduce the bromine and iodine atoms at specific positions on the pyridine ring.
Ether Formation: The brominated and iodinated pyridine derivative is then reacted with methyl chloroacetate in the presence of a base, such as potassium carbonate, to form the ether linkage, resulting in the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((2-bromo-6-iodopyridin-3-yl)oxy)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the pyridine ring or the attached functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
Methyl 2-((2-bromo-6-iodopyridin-3-yl)oxy)acetate has a wide range of applications in scientific research, including:
Chemistry: It serves as a valuable intermediate in the synthesis of various heterocyclic compounds and complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It is utilized in the synthesis of potential drug candidates and therapeutic agents.
Industry: The compound finds applications in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-((2-bromo-6-iodopyridin-3-yl)oxy)acetate depends on its specific application. In chemical reactions, the compound acts as a reactive intermediate, facilitating the formation of new bonds and functional groups. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Methyl 2-((2-bromo-6-iodopyridin-3-yl)oxy)acetate can be compared with other pyridine derivatives that have different halogen substituents or functional groups. Similar compounds include:
- Methyl 2-((2-chloro-6-iodopyridin-3-yl)oxy)acetate
- Methyl 2-((2-bromo-6-fluoropyridin-3-yl)oxy)acetate
- Methyl 2-((2-iodo-6-chloropyridin-3-yl)oxy)acetate
The uniqueness of this compound lies in its specific combination of bromine and iodine atoms, which can influence its reactivity and the types of reactions it can undergo.
Properties
Molecular Formula |
C8H7BrINO3 |
---|---|
Molecular Weight |
371.95 g/mol |
IUPAC Name |
methyl 2-(2-bromo-6-iodopyridin-3-yl)oxyacetate |
InChI |
InChI=1S/C8H7BrINO3/c1-13-7(12)4-14-5-2-3-6(10)11-8(5)9/h2-3H,4H2,1H3 |
InChI Key |
RGFLUSGTTYOFFC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COC1=C(N=C(C=C1)I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.